Tris(dipivaloylmethanato)lanthanum (CAS 14319-13-2), commonly referred to as La(thd)3 or La(dpm)3, is a premier metal-organic precursor engineered for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of lanthanum-containing thin films. Featuring bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands, this compound effectively sterically shields the central La³⁺ ion. This structural design prevents the formation of non-volatile oligomers, rendering the complex highly volatile. It sublimes cleanly at 170–185 °C and exhibits a robust thermal stability window up to 350 °C, enabling the deposition of high-k dielectrics (e.g., La2O3), complex perovskites, and solid oxide fuel cell components. Crucially, its ambient air stability and halogen-free composition make it a highly processable and scalable choice for semiconductor and advanced materials manufacturing [1].
Substituting La(thd)3 with simpler lanthanum salts or alternative organometallics introduces severe processing bottlenecks. Standard β-diketonates like La(acac)3 form polymeric networks and hydrates, leading to poor volatility, thermal decomposition before sublimation, and heavy carbon contamination in the resulting films. Lanthanum halides (e.g., LaCl3) require excessively high sublimation temperatures and generate corrosive halogenated byproducts that can etch sensitive substrates and reactor walls. While highly reactive cyclopentadienyl precursors (e.g., La(iPrCp)3) offer good volatility, they are extremely sensitive to moisture and air, necessitating costly and complex inert-atmosphere handling. La(thd)3 bridges these gaps by combining high volatility, halogen-free chemistry, and benchtop handling stability, making it the non-interchangeable standard for reproducible ALD and CVD workflows[1].
The bulky tert-butyl groups on the thd ligands of La(thd)3 prevent the intermolecular coordination that typically plagues lanthanum complexes. As a result, La(thd)3 exists as a volatile monomer or dimer in the vapor phase, achieving clean sublimation at 170–185 °C. In contrast, the less sterically hindered La(acac)3 forms non-volatile oligomers ([La(acac)3]n) that exhibit poor vapor pressure and tend to undergo thermal decomposition rather than clean evaporation. This structural advantage ensures that La(thd)3 provides a consistent, high-flux vapor stream without clogging delivery lines or leaving non-volatile residues in the bubbler[1].
| Evidence Dimension | Sublimation Behavior and Volatility |
| Target Compound Data | Sublimes cleanly at 170–185 °C (monomeric in vapor). |
| Comparator Or Baseline | La(acac)3 forms non-volatile oligomers and decomposes upon heating. |
| Quantified Difference | >50 °C lower effective delivery temperature with zero oligomeric residue. |
| Conditions | Vacuum/inert gas sublimation in ALD/CVD precursor delivery systems. |
Reliable precursor volatility is critical for maintaining stable deposition rates and avoiding costly downtime due to clogged delivery lines.
A major procurement advantage of La(thd)3 is its stability in ambient air and moisture, which drastically simplifies storage, transport, and reactor loading. While alternative volatile precursors like lanthanum cyclopentadienyls (La(Cp)3) are highly reactive, they are also pyrophoric or extremely moisture-sensitive, degrading rapidly upon trace exposure to air. La(thd)3 can be handled on the benchtop without inert glovebox conditions, reducing the overhead costs and complexity associated with precursor integration in industrial fabrication facilities [1].
| Evidence Dimension | Ambient Air and Moisture Sensitivity |
| Target Compound Data | Stable in ambient air for extended periods (benchtop handleable). |
| Comparator Or Baseline | La(Cp)3 derivatives degrade rapidly upon trace moisture/air exposure. |
| Quantified Difference | Elimination of inert-atmosphere handling requirements during reactor loading. |
| Conditions | Standard laboratory or cleanroom ambient conditions. |
Air-stable precursors eliminate the need for specialized inert handling equipment, lowering operational costs and reducing the risk of batch failure from accidental exposure.
Traditional inorganic precursors like LaCl3 require high temperatures for vaporization and release corrosive hydrogen chloride (HCl) gas as a byproduct during deposition with water or oxygen. This can etch sensitive semiconductor substrates and degrade reactor components over time. La(thd)3 is completely halogen-free, decomposing cleanly in the presence of ozone (O3) or water to form La2O3 and volatile organic byproducts. This allows for lower deposition temperatures (200–350 °C) and ensures compatibility with sensitive high-k/metal gate (HKMG) semiconductor architectures[1].
| Evidence Dimension | Corrosive Byproduct Generation |
| Target Compound Data | Produces non-corrosive organic byproducts during ALD/CVD. |
| Comparator Or Baseline | LaCl3 generates corrosive HCl gas. |
| Quantified Difference | 100% reduction in halogenated byproducts and elimination of substrate etching. |
| Conditions | ALD/CVD processes using H2O or O3 as co-reactants. |
Halogen-free precursors protect expensive reactor components and prevent the degradation of delicate microelectronic structures during thin-film growth.
La(thd)3 exhibits a highly stable atomic layer deposition (ALD) window when paired with ozone (O3). Research demonstrates that the La(thd)3 + O3 process yields a consistent growth per cycle (GPC) of approximately 0.35 to 0.40 Å/cycle across a broad temperature range of 200–350 °C. The process is limited downwards only by the precursor's sublimation temperature (~185 °C) and upwards by its thermal decomposition threshold (>350 °C). This wide thermal window allows for easy integration with other metal precursors (e.g., for LaAlO3 or LaNiO3) in multi-cation super-cycle ALD processes[1].
| Evidence Dimension | ALD Thermal Window and Growth Rate |
| Target Compound Data | Stable GPC of ~0.35–0.40 Å/cycle between 200–350 °C. |
| Comparator Or Baseline | Narrow thermal windows (<50 °C) typical of less stable precursors. |
| Quantified Difference | ~150 °C wide ALD plateau, enabling multi-component oxide integration. |
| Conditions | ALD reactor using La(thd)3 and O3 at 2.4 mbar. |
A wide ALD thermal window allows engineers to easily match the deposition temperatures of different precursors when growing complex, multi-metal oxide films.
Due to its clean sublimation and halogen-free nature, La(thd)3 is the premier precursor for depositing La2O3 and La-doped HfO2 films in advanced CMOS transistors, where minimizing carbon and halogen contamination is critical for preventing leakage currents and ensuring device reliability [1].
The exceptionally wide thermal ALD window of La(thd)3 (200–350 °C) allows it to be perfectly temperature-matched with other β-diketonates (like Ni(acac)2 or Sr(thd)2) for the low-temperature epitaxial growth of conductive perovskites like LaNiO3 or solid electrolytes like lanthanum tungstate [1].
Its ability to consistently deliver high vapor fluxes without line clogging makes La(thd)3 ideal for the CVD-based manufacturing of lanthanum-containing solid electrolytes and cathode materials, where thick, uniform conformal coatings are required over large substrate areas [1].